(3-Ethylphenyl)methanol
Overview
Description
(3-Ethylphenyl)methanol is an organic compound with the molecular formula C9H12O. It is a type of aromatic alcohol where the hydroxyl group is attached to a benzene ring substituted with an ethyl group at the meta position. This compound is known for its applications in organic synthesis and various industrial processes.
Mechanism of Action
Target of Action
(3-Ethylphenyl)methanol is a type of ether compound . Ethers are generally synthesized through the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S N 2 reaction . The primary targets of this compound are therefore the alkoxide ions and alkyl halides or tosylates involved in this reaction .
Mode of Action
The mode of action of this compound involves its interaction with its targets through the Williamson ether synthesis . In this process, the alkoxide ion, which is normally prepared by the reaction of an alcohol with a strong base, reacts with a primary alkyl halide or tosylate in an S N 2 reaction . This leads to the formation of the ether compound .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the synthesis of ethers . The Williamson ether synthesis, which is the main pathway for the formation of ethers, is affected by the presence of this compound . The downstream effects of this include the production of ethers, which have various applications in the chemical industry .
Pharmacokinetics
They are typically absorbed through the skin and respiratory tract, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys . The bioavailability of ethers can be influenced by factors such as the route of administration, the dose, and the individual’s metabolic rate .
Result of Action
The result of the action of this compound is the formation of an ether compound . Ethers have a wide range of applications in the chemical industry, including as solvents, intermediates in organic synthesis, and in the production of pharmaceuticals and plastics .
Action Environment
The action of this compound, like other ethers, can be influenced by environmental factors. For instance, the presence of strong bases is necessary for the Williamson ether synthesis . Additionally, the stability and efficacy of ethers can be affected by factors such as temperature, pH, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: (3-Ethylphenyl)methanol can be synthesized through several methods. One common approach involves the reduction of (3-ethylphenyl)methanal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous conditions to prevent the decomposition of the reducing agents.
Industrial Production Methods: In industrial settings, this compound can be produced via catalytic hydrogenation of (3-ethylphenyl)methanal. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures.
Types of Reactions:
Oxidation: this compound can be oxidized to (3-ethylphenyl)methanal using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to (3-ethylphenyl)methane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form (3-ethylphenyl)methyl chloride.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic conditions.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents.
Substitution: SOCl2 or phosphorus tribromide (PBr3) under reflux conditions.
Major Products Formed:
Oxidation: (3-Ethylphenyl)methanal
Reduction: (3-Ethylphenyl)methane
Substitution: (3-Ethylphenyl)methyl chloride
Scientific Research Applications
(3-Ethylphenyl)methanol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs due to its ability to undergo various chemical transformations.
Materials Science: It is utilized in the production of polymers and other advanced materials.
Biological Studies: Researchers use this compound to study its effects on biological systems and its potential as a bioactive compound.
Comparison with Similar Compounds
(3-Methylphenyl)methanol: Similar structure but with a methyl group instead of an ethyl group.
(4-Ethylphenyl)methanol: The ethyl group is at the para position instead of the meta position.
(2-Ethylphenyl)methanol: The ethyl group is at the ortho position instead of the meta position.
Uniqueness: (3-Ethylphenyl)methanol is unique due to the position of the ethyl group on the benzene ring, which influences its chemical reactivity and physical properties. The meta position provides distinct steric and electronic effects compared to the ortho and para positions, leading to different reaction outcomes and applications.
Properties
IUPAC Name |
(3-ethylphenyl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-2-8-4-3-5-9(6-8)7-10/h3-6,10H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXKSUUBAYVELX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70968764 | |
Record name | (3-Ethylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70968764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53957-34-9 | |
Record name | Benzenemethanol, ar-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (3-Ethylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70968764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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